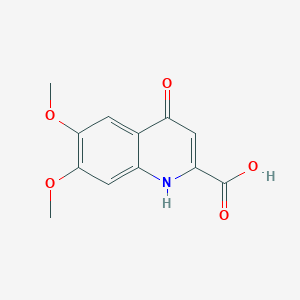

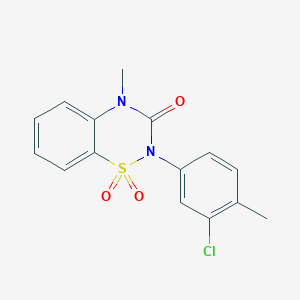

![molecular formula C11H8N4 B6513718 2-[(pyrimidin-2-yl)amino]benzonitrile CAS No. 1470305-69-1](/img/structure/B6513718.png)

2-[(pyrimidin-2-yl)amino]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Pyrimidin-2-yl)amino]benzonitrile is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Mecanismo De Acción

Target of Action

The compound 2-[(pyrimidin-2-yl)amino]benzonitrile is structurally similar to Rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 . Therefore, it’s plausible that this compound might also target the HIV-1 reverse transcriptase , an enzyme crucial for the replication of HIV.

Mode of Action

As an NNRTI, this compound likely interacts with the HIV-1 reverse transcriptase, inhibiting its function . This inhibition prevents the conversion of viral RNA into DNA, a necessary step for the replication of the virus within host cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound would be the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, the compound disrupts the conversion of viral RNA into DNA, thereby halting the production of new virus particles .

Pharmacokinetics

Rilpivirine is administered orally and reaches peak plasma levels in about 4 to 5 hours . Food intake significantly increases its bioavailability .

Result of Action

The inhibition of the HIV-1 reverse transcriptase by this compound would result in a decrease in the replication of the HIV-1 virus within host cells . This could lead to a reduction in viral load and potentially slow the progression of HIV infection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(pyrimidin-2-yl)amino]benzonitrile typically involves the nucleophilic substitution reaction between 2-chloropyrimidine and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using microwave-assisted synthesis, which significantly reduces reaction time and improves yield. This method involves the same reactants but utilizes microwave irradiation to accelerate the reaction process, making it more efficient and cost-effective.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

2-[(Pyrimidin-2-yl)amino]benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key intermediate in the synthesis of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.

Industry: The compound is used in the production of dyes, agrochemicals, and other fine chemicals.

Comparación Con Compuestos Similares

Rilpivirine: A second-generation NNRTI with a similar structure, used in the treatment of HIV.

Etravirine: Another NNRTI with structural similarities, known for its effectiveness against drug-resistant HIV strains.

Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor with a pyrimidine core, used in cancer therapy.

Uniqueness: 2-[(Pyrimidin-2-yl)amino]benzonitrile is unique due to its versatile synthetic utility and its role as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Propiedades

IUPAC Name |

2-(pyrimidin-2-ylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLKLVBUTSWJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6513641.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)

![2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B6513671.png)

![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B6513688.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)